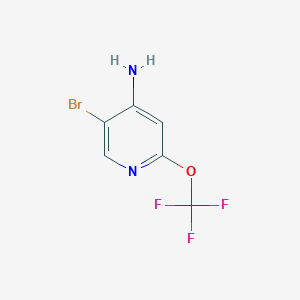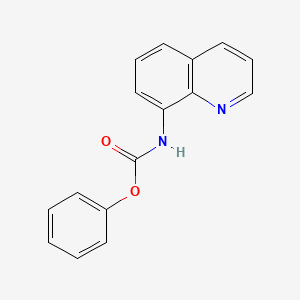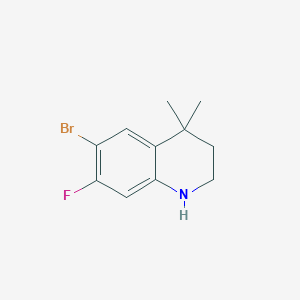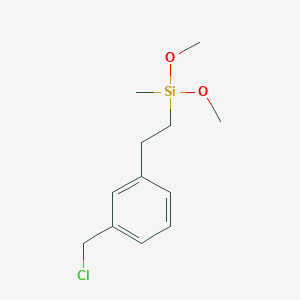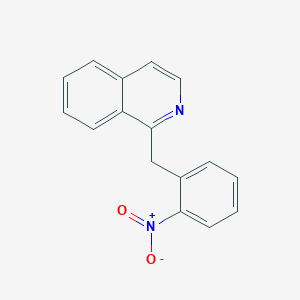
1-(2-Nitrobenzyl)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Nitrobenzyl)isoquinoline: is an organic compound that belongs to the class of isoquinoline derivatives Isoquinoline is a heterocyclic aromatic organic compound, which consists of a benzene ring fused to a pyridine ring The compound this compound is characterized by the presence of a nitrobenzyl group attached to the isoquinoline structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Nitrobenzyl)isoquinoline can be synthesized through several methods. One common method involves the condensation of 2-nitrobenzyl chloride with isoquinoline in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Nitrobenzyl)isoquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, where the isoquinoline ring may be oxidized to form isoquinoline N-oxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents.
Major Products Formed:
Reduction: 1-(2-Aminobenzyl)isoquinoline.
Oxidation: Isoquinoline N-oxide derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-(2-Nitrobenzyl)isoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of dyes, pigments, and other materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Nitrobenzyl)isoquinoline involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The isoquinoline moiety can also interact with nucleic acids and proteins, influencing cellular processes and pathways.
Comparación Con Compuestos Similares
1-Benzylisoquinoline: Similar structure but lacks the nitro group.
2-Nitrobenzylisoquinoline: Similar but with the nitro group in a different position.
1-(2-Aminobenzyl)isoquinoline: The reduced form of 1-(2-Nitrobenzyl)isoquinoline.
Uniqueness: this compound is unique due to the presence of both the nitro group and the isoquinoline structure, which imparts distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse applications in research and industry.
Propiedades
Número CAS |
17750-45-7 |
|---|---|
Fórmula molecular |
C16H12N2O2 |
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
1-[(2-nitrophenyl)methyl]isoquinoline |
InChI |
InChI=1S/C16H12N2O2/c19-18(20)16-8-4-2-6-13(16)11-15-14-7-3-1-5-12(14)9-10-17-15/h1-10H,11H2 |
Clave InChI |
WQDCBLGNFQKWGQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CN=C2CC3=CC=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



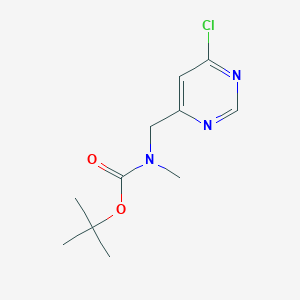
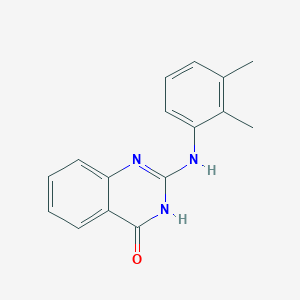
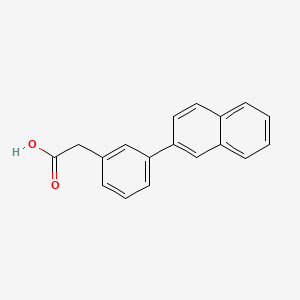
![4-(Butylamino)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B15065705.png)
![7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B15065715.png)
![2,4-Dimethyl-3-(3-methylbutyl)indeno[2,1-B]pyran](/img/structure/B15065716.png)
![2-(6-Bromo-1,8a-dihydroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B15065720.png)
